2-amino-4-(5-bromothiophen-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-4-(5-bromothiophen-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(5-bromothiophen-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactionsKey reagents and catalysts used in these steps include brominating agents, chlorinating agents, and trifluoromethylating agents under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(5-bromothiophen-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions to introduce other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while reduction of the carbonitrile group can produce primary amines .
Scientific Research Applications
2-amino-4-(5-bromothiophen-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 2-amino-4-(5-bromothiophen-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromobenzonitrile: Shares the amino and bromo groups but lacks the quinoline core and other substituents.
4-(5-Bromothiophen-2-yl)benzonitrile: Contains the bromo and thienyl groups but differs in the overall structure and functional groups.
Properties
Molecular Formula |
C21H14BrClF3N3OS |
---|---|
Molecular Weight |
528.8g/mol |
IUPAC Name |
2-amino-4-(5-bromothiophen-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H14BrClF3N3OS/c22-17-7-6-16(31-17)18-11(9-27)20(28)29(13-2-1-3-15(30)19(13)18)14-8-10(21(24,25)26)4-5-12(14)23/h4-8,18H,1-3,28H2 |
InChI Key |
KULIZWRVNWVRMA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC=C(S4)Br)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC=C(S4)Br)C(=O)C1 |
Origin of Product |
United States |
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